molecular formula C17H17NO3 B7527830 (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B7527830
M. Wt: 283.32 g/mol
InChI Key: KDYKASFVBXROQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that has been widely studied for its potential benefits in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, protection against oxidative stress, and the promotion of neuroprotection.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in laboratory experiments is its potential therapeutic effects. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in scientific research. However, one of the limitations of using (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Some of these directions include further studies on its mechanism of action, exploring its potential therapeutic effects in different areas of research, and optimizing its synthesis method to improve its yield and purity. Additionally, more research is needed to determine the safety and toxicity of this compound in laboratory settings.

Synthesis Methods

The synthesis method for (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the reaction of 2-hydroxybenzaldehyde and 7-methoxy-1-tetralone in the presence of a base catalyst. The resulting product is then treated with acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone.

Scientific Research Applications

(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the areas of research where (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied include cancer research, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-14-7-6-12-8-9-18(11-13(12)10-14)17(20)15-4-2-3-5-16(15)19/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYKASFVBXROQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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